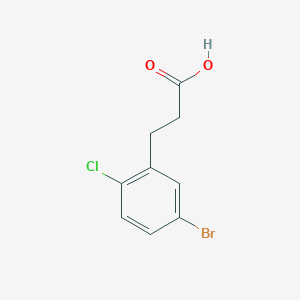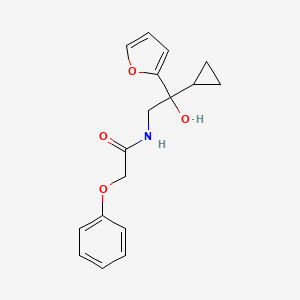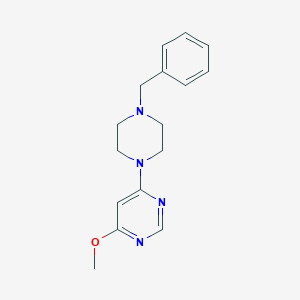
Benzenepropanoic acid, 5-bromo-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Benzenepropanoic acid, 5-bromo-2-chloro-” is also known as “5-Bromo-2-chlorobenzoic acid”. It is an organic compound with the molecular formula C7H4BrClO2 . This compound is a key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor . It is used in the technical field of organic synthesis .
Synthesis Analysis
The synthesis of “5-Bromo-2-chlorobenzoic acid” involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . A catalyst is added in the reaction process to inhibit the generation of 4-bromo-2-chlorobenzoic acid . The method has the advantages of a simple process, cheap and easily-obtained raw materials, low cost, and high yield .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-chlorobenzoic acid” is represented by the formula C7H4BrClO2 . It has an average mass of 235.462 Da and a monoisotopic mass of 233.908310 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-2-chlorobenzoic acid” include a monobromination reaction carried out in an NBS/sulfuric acid system . The reaction process also involves the addition of a catalyst to inhibit the generation of 4-bromo-2-chlorobenzoic acid .Physical And Chemical Properties Analysis
“5-Bromo-2-chlorobenzoic acid” has a molecular formula of C7H4BrClO2, an average mass of 235.462 Da, and a monoisotopic mass of 233.908310 Da . More detailed physical and chemical properties were not found in the retrieved documents.Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of a family of promising sodium-glucose transport proteins (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
The compound is involved in the synthesis of SGLT2 inhibitors, which play a crucial role in the management of diabetes. SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it may contribute to the therapeutic effects of these drugs, which include lowering blood glucose levels in individuals with type 2 diabetes .
Safety and Hazards
“5-Bromo-2-chlorobenzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3-(5-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIALCVQGYICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2854248.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2854252.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2854253.png)

![N-(4-methoxyphenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2854255.png)





